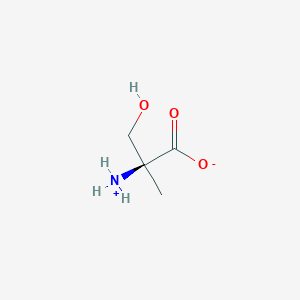
6-Methylpyridine-3-thiol
Vue d'ensemble
Description
6-Methylpyridine-3-thiol is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organometallic Complexes Synthesis
- The creation of manganese complexes using 6-methylpyridine-2-thiol and similar compounds has been explored. These complexes display unique bridging and chelating properties, useful in various chemical applications (Kabir et al., 1996).
Luminophore Development for Fluorescence Microscopy
- A study demonstrated the use of a thiol-reactive luminescent agent, which includes derivatives of 6-methylpyridine, for mitochondrial targeting in fluorescence microscopy (Amoroso et al., 2008).
Catalytic Systems in Green Chemistry
- Research on an FeCl3·6H2O/cationic 2,2′-bipyridyl system, involving the use of thiol groups similar to those in 6-methylpyridine-3-thiol, showed its effectiveness in forming aryl-sulfur bonds in environmentally friendly conditions (Wu, Wang, & Tsai, 2009).
Spectrophotometric Applications
- This compound analogs have been used in the spectrophotometric determination of iron(III), demonstrating their utility in analytical chemistry (Katyal, Kushwaha, & Singh, 1973).
Photophysical Studies in Bioactivity Behavior
- Research on luminescent fac-rhenium(I) derivatives, which include 6-methylpyridine-2(1H)thione, explores their potential as cell imaging agents, highlighting their moderate emission intensities and potential non-toxicity for bioimaging applications (Fernández‐Moreira & Sastre-Martín, 2017).
Synthesis of Novel Chemical Compounds
- The compound has been utilized in the synthesis of novel hydrazones and thiazolidine-4-ones, indicating its versatility in organic synthesis (Solankee, Solankee, & Patel, 2008).
Metal-Sulfur Bond Studies
- Studies involving complexes of 2-methyl-6-pyridine thiol and its analogs with various metals have provided insights into metal-sulfur bonding, crucial for understanding various chemical reactions and materials (Kennedy & Lever, 1972).
Thiol-Click Chemistry Applications
- Thiol-click chemistry, utilizing thiols like this compound, has emerged as a versatile toolbox in chemical synthesis, finding applications across various fields due to its high yield and benign reaction conditions (Hoyle, Lowe, & Bowman, 2010).
Anticancer Activity in Coordination Chemistry
- Complexes involving 6-methylpyridine-2-carbaldehydethiosemicarbazone have shown potential in anticancer activity, indicating the significance of such compounds in medicinal chemistry (Elsayed et al., 2014).
Propriétés
IUPAC Name |
6-methylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQMVJJSNJJIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone](/img/structure/B7810074.png)




![2-[Cyano(cyanomethyl)amino]acetonitrile](/img/structure/B7810101.png)





